Tavilermide hydrochloride, known as Tavilermide, is a synthetic neurotrophin mimetic that acts as a partial agonist of the tropomyosin receptor kinase A (TrkA). It was developed primarily for therapeutic applications in ophthalmology, particularly for the treatment of dry eye disease. The compound is classified as a cyclic tripeptide and has shown promise in clinical trials for its ability to promote ocular surface healing and improve tear quality by activating the nerve growth factor receptor TrkA .
The synthesis of Tavilermide involves several key steps that utilize standard peptide synthesis techniques. The initial synthesis was achieved through solid-phase peptide synthesis, a common method for producing cyclic peptides. This process allows for the precise control of peptide sequences and modifications.
Tavilermide hydrochloride has a molecular formula of and a molar mass of approximately 580.55 g/mol. Its structure features a cyclic tripeptide configuration that is crucial for its biological activity.
Tavilermide undergoes various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.
Tavilermide acts primarily by activating the TrkA receptor, which plays a vital role in neuronal survival and function. By mimicking nerve growth factor, Tavilermide promotes healing in the ocular surface and enhances tear production.
Tavilermide's primary application is in the treatment of dry eye disease, where it aims to improve patient outcomes through enhanced tear production and ocular surface healing. It is currently undergoing multiple clinical trials:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 7759-46-8
CAS No.: 53905-12-7
CAS No.: 55337-75-2